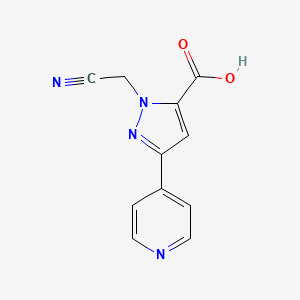
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H8N4O2 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazole ring substituted with both a cyanomethyl group and a pyridinyl moiety, positions it as a candidate for various biological applications, particularly in drug development and enzyme inhibition.
- Molecular Formula : CHNO
- Molecular Weight : 228.21 g/mol
- CAS Number : 2098135-11-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism often involves the binding to active sites of target proteins, modulating their activity. The presence of the cyanomethyl and pyridine groups enhances its binding affinity and selectivity towards various biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In particular, compounds in this class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | IC (μM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib | 0.01 | 5.40 | 0.01 |
| Indomethacin | TBD | TBD | TBD |
The structure-activity relationship (SAR) indicates that modifications in the aryl substituents can significantly alter the anti-inflammatory properties of these compounds .
Antiviral Activity
Research has also explored the antiviral capabilities of pyrazole derivatives. A study indicated that certain derivatives exhibited promising inhibitory activities against neuraminidase, an enzyme critical for viral replication. The effectiveness was shown to increase with electron-withdrawing groups at specific positions on the phenyl ring .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Pyrazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
- Inhibition of Neuraminidase : A study evaluated various pyrazole derivatives for their ability to inhibit neuraminidase, with some compounds showing significant activity at concentrations as low as 10 μM. The most effective derivative from this series was identified as having a fluorophenyl substituent, which enhanced its inhibitory potency .
- COX Inhibition : Another investigation focused on the anti-inflammatory effects of a series of pyrazole derivatives, including the compound . Results indicated that certain substitutions led to enhanced selectivity for COX-2 over COX-1, suggesting therapeutic potential in reducing inflammation while minimizing gastrointestinal side effects .
Eigenschaften
IUPAC Name |
2-(cyanomethyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-3-6-15-10(11(16)17)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKIQFYEAYJWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















